molecular formula C21H19Br B14608733 1-Bromo-4-[4-(4-propylphenyl)phenyl]benzene CAS No. 58600-90-1

1-Bromo-4-[4-(4-propylphenyl)phenyl]benzene

Cat. No.: B14608733
CAS No.: 58600-90-1
M. Wt: 351.3 g/mol
InChI Key: GHWDTZCFRKFBFS-UHFFFAOYSA-N
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Description

1-Bromo-4-[4-(4-propylphenyl)phenyl]benzene is an organic compound that belongs to the class of bromobenzenes It is characterized by a benzene ring substituted with a bromine atom and a complex phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-[4-(4-propylphenyl)phenyl]benzene can be synthesized through several methods. One common approach involves the bromination of 4-[4-(4-propylphenyl)phenyl]benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction typically occurs at room temperature and yields the desired brominated product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-[4-(4-propylphenyl)phenyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium tert-butoxide, typically under reflux conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in the Suzuki reaction.

Major Products Formed

    Substitution: Formation of substituted benzenes.

    Oxidation: Formation of phenols and quinones.

    Reduction: Formation of hydrocarbons.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

1-Bromo-4-[4-(4-propylphenyl)phenyl]benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-Bromo-4-[4-(4-propylphenyl)phenyl]benzene involves its ability to participate in various chemical reactions. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The compound’s structure allows it to interact with specific molecular targets, influencing pathways involved in chemical synthesis and potentially biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and its potential use in diverse fields make it a valuable compound for scientific research .

Properties

CAS No.

58600-90-1

Molecular Formula

C21H19Br

Molecular Weight

351.3 g/mol

IUPAC Name

1-bromo-4-[4-(4-propylphenyl)phenyl]benzene

InChI

InChI=1S/C21H19Br/c1-2-3-16-4-6-17(7-5-16)18-8-10-19(11-9-18)20-12-14-21(22)15-13-20/h4-15H,2-3H2,1H3

InChI Key

GHWDTZCFRKFBFS-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)Br

Origin of Product

United States

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